

An In-depth Technical Guide to Isomaltotetraose: From Chemical Identity to Prebiotic Function

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Compound of Interest		
Compound Name:	Isomaltotetraose	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **isomaltotetraose**, a functional oligosaccharide of significant interest to the food, pharmaceutical, and cosmetic industries. This document details its chemical identifiers, physicochemical properties, and explores the experimental methodologies used to analyze and understand its prebiotic activity.

Core Chemical Identity and Properties

Isomaltotetraose is a tetrasaccharide composed of four glucose units linked by α -(1 \rightarrow 6) glycosidic bonds. Its structure confers properties that make it a valuable ingredient in various applications, from a low-calorie sweetener to a stabilizer in drug formulations.[1]

Chemical Identifiers

A clear identification of **isomaltotetraose** is crucial for researchers. The following table summarizes its key chemical identifiers.



Identifier	Value	Reference
CAS Number	35997-20-7	[1][2][3][4]
Molecular Formula	C24H42O21	[1][2]
Molecular Weight	666.58 g/mol	[1][2]
Synonyms	Glcα(1-6)Glcα(1-6)Glcα(1- 6)Glc	[5]
MDL Number	MFCD00133423	[1][2]

Physicochemical Properties

The physical and chemical characteristics of **isomaltotetraose** are outlined below, providing essential data for its handling, formulation, and storage.

Property	Value	Reference
Appearance	White to off-white solid/powder to crystal	[1][6]
Purity	≥95% (HPLC)	[1]
Boiling Point	1,127.89 °C (Predicted)	[2]
Flash Point	364.56 °C (Predicted)	[2]
Storage Conditions	2°C - 8°C in a well-closed container. Some sources recommend ≤ -4 °C.	[1][2]
Solubility	Slightly soluble in methanol and water.	[4]
Stability	Hygroscopic	[4]

Prebiotic Activity and Mechanism of Action

Isomaltotetraose is recognized for its prebiotic properties, primarily by fostering the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. This selective stimulation of



commensal bacteria is a cornerstone of its health benefits.

The metabolic pathway for isomaltooligosaccharides in probiotic bacteria involves specific transport systems and intracellular enzymes. The following diagram illustrates a generalized pathway for the uptake and metabolism of isomaltooligosaccharides, including **isomaltotetraose**, in a probiotic bacterium.



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Isomaltotetraose uptake and metabolism in probiotics.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of **isomaltotetraose**.

Enzymatic Synthesis of Isomaltotetraose

The production of **isomaltotetraose** is often achieved through enzymatic synthesis, utilizing the transglycosylation activity of specific enzymes.

- Enzyme: Dextransucrase from Leuconostoc mesenteroides or α-glucosidase from Aspergillus niger.
- Substrates: Sucrose as the glucosyl donor and an acceptor molecule like maltose.
- Reaction Conditions: The reaction is typically carried out in a buffered solution (e.g., sodium acetate buffer, pH 5.0-6.0) at a controlled temperature (e.g., 30-40°C).
- Process: The enzyme catalyzes the transfer of glucose units from sucrose to the acceptor molecule, forming α-(1→6) linkages and elongating the oligosaccharide chain.



 Purification: The resulting mixture of isomaltooligosaccharides can be purified using techniques such as size exclusion chromatography.

Analysis of Isomaltotetraose by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification and purity assessment of **isomaltotetraose**.

- System: A high-performance liquid chromatograph equipped with a refractive index detector (RID) or an evaporative light scattering detector (ELSD).
- Column: An amide-based column (e.g., ACQUITY UPLC BEH Amide) is commonly used for the separation of oligosaccharides.
- Mobile Phase: A gradient of acetonitrile and water is typically employed to achieve separation.
- Sample Preparation: Samples are dissolved in the mobile phase, filtered, and injected into the HPLC system.
- Quantification: The concentration of **isomaltotetraose** is determined by comparing the peak area of the sample to that of a known standard.

In Vitro Digestibility Assay

To assess the prebiotic potential of **isomaltotetraose**, its resistance to digestion by mammalian enzymes is evaluated.

- Enzyme Source: Porcine pancreatic α-amylase and rat small intestinal enzyme extracts are commonly used to simulate digestion in the upper gastrointestinal tract.
- Procedure:
 - Isomaltotetraose is incubated with the enzyme solution in a buffered system at 37°C.
 - Aliquots are taken at various time points and the reaction is stopped (e.g., by heat inactivation).



- The degree of hydrolysis is determined by measuring the amount of released glucose or by analyzing the remaining oligosaccharides using HPLC.
- Outcome: A low degree of hydrolysis indicates that isomaltotetraose can reach the colon largely intact, where it can be fermented by the gut microbiota.

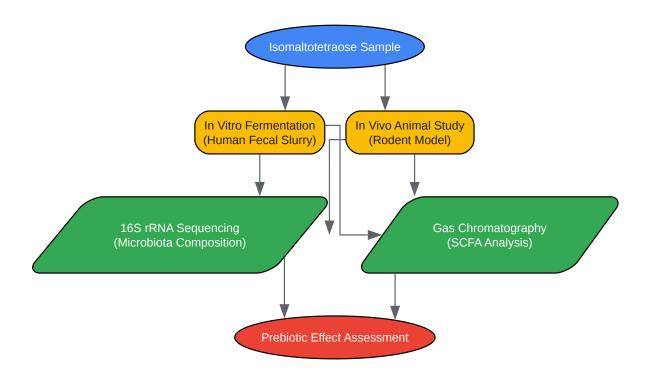
Assessment of Prebiotic Activity on Gut Microbiota

The effect of **isomaltotetraose** on the composition and activity of the gut microbiota can be studied using in vitro fermentation models or in vivo animal studies.

- In Vitro Fermentation:
 - Fecal samples from healthy human donors are used to inoculate a basal nutrient medium.
 - Isomaltotetraose is added as the sole carbohydrate source.
 - The fermentation is carried out under anaerobic conditions at 37°C.
 - Changes in the microbial population are monitored over time using techniques such as 16S rRNA gene sequencing.
 - The production of short-chain fatty acids (SCFAs) is measured by gas chromatography.
- In Vivo Animal Studies:
 - Rodent models (e.g., rats or mice) are fed a diet supplemented with **isomaltotetraose**.
 - After a defined period, fecal or cecal samples are collected.
 - Microbial composition is analyzed by 16S rRNA gene sequencing.
 - SCFA concentrations in the cecal contents are determined.

The following diagram illustrates a typical workflow for assessing the prebiotic activity of **isomaltotetraose**.





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Workflow for assessing prebiotic activity.

This technical guide provides a foundational understanding of **isomaltotetraose** for professionals in research and development. The provided data and experimental outlines serve as a starting point for further investigation into the diverse applications of this promising oligosaccharide.

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